6-mono-O-carboxymethyl glucose

Vue d'ensemble

Description

6-mono-O-carboxymethyl glucose is a derivative of glucose. It is a type of carboxymethyl cellulose (CMC), which is a major cellulosic derivative widely used in various applications .

Synthesis Analysis

The synthesis of 6-mono-O-carboxymethyl glucose involves the etherification of cellulose . This process is typically carried out in a strongly alkaline environment, often using sodium hydroxide (NaOH) as the alkali . The alkali acts as an activator by weakening the hydrogen bonds within the cellulose crystallites, thus making the individual polymer chains accessible for a uniform chemical modification .

Molecular Structure Analysis

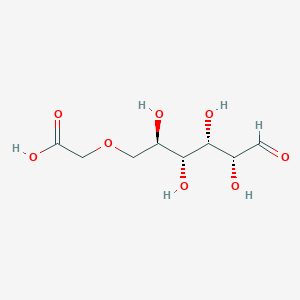

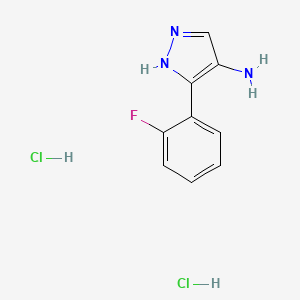

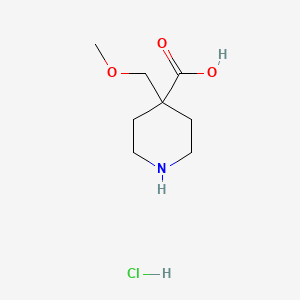

The molecular structure of 6-mono-O-carboxymethyl glucose involves the attachment of carboxymethyl groups (-CH2-COOH) to some of the hydroxyl groups of the glucopyranose monomers that make up the cellulose backbone .

Chemical Reactions Analysis

The chemical reactions involved in the formation of 6-mono-O-carboxymethyl glucose include the reaction of cellulose with an etherifying agent (e.g., alkyl/silyl chlorides or bromides, oxiranes, vinyl compounds) in a heterogeneous or homogeneous reaction . The product of the carboxymethylation reaction will be an O-, N- or O,N-substituted derivative .

Applications De Recherche Scientifique

Pharmaceutical Applications

6-mono-O-carboxymethyl glucose is utilized in the pharmaceutical industry as a precursor for the synthesis of cellulose ethers, which are widely used as excipients. These cellulose ethers serve various functions such as solution thickeners, protective colloids, and flow-control agents. They are also employed as water binders, film formers, and in the creation of liquid crystals or thermoplastics .

Food Industry

In the food industry, derivatives of 6-mono-O-carboxymethyl glucose are used as thickeners, stabilizers, and emulsifiers. They are approved for use in food products and are valued for their non-toxic, odorless, and tasteless properties. This makes them ideal for modifying the texture and consistency of various food items without altering their flavor .

Orientations Futures

The future directions for 6-mono-O-carboxymethyl glucose and similar compounds could involve further exploration of their potential applications in various fields, such as medicine, cosmetics, food and textile industries, agriculture, etc . Additionally, research into the modification possibilities of these compounds could lead to the development of materials with desired functional properties .

Mécanisme D'action

Target of Action

6-Mono-O-carboxymethyl glucose is a derivative of glucose, which is a fundamental molecule in cellular metabolism. It primarily targets glucose receptors, such as GLUT-1 . These receptors play a crucial role in the transport of glucose across cell membranes, which is essential for energy production and other metabolic processes.

Mode of Action

The interaction of 6-Mono-O-carboxymethyl glucose with its targets involves binding to glucose receptors on the cell surface . This binding can influence the transport and metabolism of glucose within the cell.

Biochemical Pathways

6-Mono-O-carboxymethyl glucose, as a glucose derivative, may be involved in the glycolysis pathway . Glycolysis is a fundamental biochemical pathway in which glucose is broken down to produce pyruvate, ATP, and NADH. These products are essential for various cellular processes, including energy production and the synthesis of other biomolecules.

Action Environment

The action, efficacy, and stability of 6-Mono-O-carboxymethyl glucose can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the cellular environment. For instance, the activity of glucose receptors and the efficiency of glycolysis can be affected by pH and temperature . Additionally, the presence of other glucose derivatives or competing molecules can influence the binding of 6-Mono-O-carboxymethyl glucose to its targets.

Propriétés

IUPAC Name |

2-[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O8/c9-1-4(10)7(14)8(15)5(11)2-16-3-6(12)13/h1,4-5,7-8,10-11,14-15H,2-3H2,(H,12,13)/t4-,5+,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWYFDIGHVYICN-LRSZDJBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-mono-O-carboxymethyl glucose | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Dimethylspiro[chroman-4,1'-cyclopropane]-6-carbaldehyde](/img/structure/B1459458.png)

![([1-(4-Methylphenyl)-1h-pyrazol-4-yl]methyl)amine hydrochloride](/img/structure/B1459467.png)

![Methyl 2-[(4-chlorobenzyl)(phenylsulfonyl)amino]benzoate](/img/structure/B1459471.png)